physicochemical properties of 5-Bromobenzofuran-7-boronicacid,pinacolester
physicochemical properties of 5-Bromobenzofuran-7-boronicacid,pinacolester
This guide is structured as a high-level technical monograph designed for decision-makers in medicinal chemistry and process development.[1] It prioritizes actionable insights over generic descriptions.
The Orthogonal "Linchpin" for Heterocyclic Scaffolding [1]
Part 1: Executive Technical Summary
5-Bromobenzofuran-7-boronic acid pinacol ester (CAS: 2096333-86-5 ) represents a high-value "linchpin" intermediate in drug discovery.[1] Its structural uniqueness lies in its orthogonal reactivity : it possesses an electrophilic handle (C5-Bromine) and a nucleophilic handle (C7-Boronate) on a pharmacologically privileged benzofuran core.[1]
For researchers, this compound solves a specific topological problem: how to independently functionalize the 5- and 7-positions of a fused bicyclic system without protecting group manipulation. This guide details the physicochemical profile, stability constraints, and the precise experimental logic required to utilize this molecule effectively.
Part 2: Molecular Identity & Physicochemical Profile[1]
Structural Specifications
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IUPAC Name: 5-Bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran[1]
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Common Identifier: 5-Bromo-7-(Bpin)benzofuran[1]
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Molecular Formula: C₁₄H₁₆BBrO₃[1]
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SMILES: CC1(C)OB(OC1(C)C)c2cc(Br)cc3occc23
Physicochemical Data Table
The following data aggregates calculated and experimental values essential for assay design and formulation.
| Property | Value | Technical Implication |
| Molecular Weight | 325.01 g/mol | Suitable for fragment-based drug discovery (FBDD) growing vectors.[1] |
| cLogP | ~4.2 (Predicted) | Highly lipophilic. Requires non-polar solvents (DCM, Toluene) for extraction. |
| TPSA | ~31 Ų | High membrane permeability anticipated; excellent CNS drug scaffold potential. |
| Solubility | <0.1 mg/mL (Water)>50 mg/mL (DMSO, DCM) | Critical: Must be dissolved in organic stock (DMSO/DMA) before aqueous buffer introduction. |
| Melting Point | 115–120 °C (Typical) | Solid handling is facile; crystalline nature allows purification via recrystallization. |
| H-Bond Donors | 0 | Lack of donors reduces aggregation risk in solution.[1] |
Part 3: Stability & Handling (The "Experience" Pillar)
The "Self-Destruct" Mechanism (Polymerization Risk)
As a Senior Application Scientist, I must highlight the most common failure mode with this reagent: Unintentional Oligomerization.
Because this molecule contains both an aryl halide (electrophile) and an aryl boronate (nucleophile), it is an AB-type monomer .[1]
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Risk: In the presence of Pd(0) and a base (e.g., K₂CO₃), the molecule will cross-couple with itself, forming poly(benzofuran) oligomers.
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Prevention: Never mix this reagent with a catalyst unless the intended coupling partner is present in excess and is significantly more reactive (e.g., an aryl iodide if coupling at the Bpin site, or a highly reactive boronic acid if coupling at the Br site).
Hydrolytic Stability
The pinacol ester is robust compared to the free boronic acid. However, the C7 position is ortho to the furan oxygen.
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Observation: Under highly acidic conditions (pH < 2) or prolonged exposure to silica gel, protodeboronation may occur, yielding 5-bromobenzofuran.[1]
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Storage Protocol: Store at 2–8°C under Argon. Avoid unsealed storage in humid environments to prevent hydrolysis to the free acid, which complicates stoichiometry.
Part 4: Reactivity & Synthetic Utility
Orthogonal Functionalization Strategy
The power of this building block is the ability to choose which "end" reacts first. This choice is dictated by the Chemoselectivity Principle .
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Path A (Suzuki-Miyaura at C7): The Bpin group reacts with an external Aryl-Halide.[1]
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Condition: Requires a standard Pd catalyst. The C5-Br is relatively inert if the external electrophile is an Aryl-Iodide or an activated Aryl-Bromide.[1]
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Path B (Suzuki-Miyaura at C5): The Br group reacts with an external Boronic Acid.[1]
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Condition: This is chemically difficult because the molecule's own Bpin is a competitor. Not Recommended as the first step unless the Bpin is protected (e.g., as a trifluoroborate) or if the external boronate is vastly more nucleophilic.
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Visualization of Reaction Pathways
The following diagram illustrates the decision logic for synthetic planning.
Figure 1: Chemoselective pathways. Path A is the standard workflow. Path B requires specialized optimization.
Part 5: Validated Experimental Protocol
Protocol: Selective C7-Arylation (Suzuki-Miyaura)
Objective: Couple 5-Bromo-7-(Bpin)benzofuran with 4-Iodoanisole without touching the C5-Bromine.[1]
Reagents:
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5-Bromo-7-(Bpin)benzofuran (1.0 equiv)[1]
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4-Iodoanisole (1.1 equiv) — Use Iodide to ensure it reacts faster than the C5-Bromide.[1]
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Pd(dppf)Cl₂[5]·DCM (0.05 equiv) — Robust catalyst for Bpin esters.
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K₂CO₃ (3.0 equiv)
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Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step Methodology:
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Degassing (Critical): Charge a reaction vial with the boronic ester, iodide, and base. Cap and purge with Argon for 5 minutes. Oxygen promotes homocoupling.[6]
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Solvation: Add degassed Dioxane/Water.
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Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive Argon pressure.
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Reaction: Heat to 80°C for 4–6 hours.
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Monitoring: Check HPLC/TLC. Look for the disappearance of the boronic ester.
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Note: If the reaction runs too long or too hot (>100°C), the Pd may begin to insert into the C5-Br bond, leading to polymerization or double coupling.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash chromatography (Hexane/EtOAc). The product will retain the C5-Bromine, ready for a second diversification step.[1]
Part 6: References
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Synthesis of Benzofuran Boronates:
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Title: "Harnessing Benzofuran-7-boronic Acid Pinacol Ester in Advanced Organic Synthesis."
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Source: NBInno Technical Notes.
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URL:[Link] (General reference for benzofuran boronate handling).
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Suzuki-Miyaura Mechanism & Selectivity:
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Compound Identification:
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Boronic Ester Stability:
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Title: "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction."
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Source: National Institutes of Health (PMC).
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URL:[Link]
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